molecular formula C19H21F2N3O3 B8301641 1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8301641
M. Wt: 377.4 g/mol
InChI Key: QUBWLGORDNPCIB-UHFFFAOYSA-N
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Patent
US04777175

Procedure details

To 0.80 g (2.8 mmol) of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 10 ml of acetonitrile and 0.43 g (2.8 mmol) of 1,8-diazobicyclo [5.4.0] undec-7-ene was added 0.35 g (3.1 mmol) of the N-ethyl-3-aminopyrrolidine. The mixture was refluxed for one hour and stirred overnight. The solids were filtered and washed with ether:acetonitrile (6:1), to give 0.81 g of the title compound, mp 236°-238° C.
[Compound]
Name
1,8-diazobicyclo [5.4.0] undec-7-ene
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11](F)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.C([N:23]1[CH2:27][CH2:26][CH:25]([NH2:28])[CH2:24]1)C.[C:29](#N)[CH3:30]>>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([N:23]4[CH2:27][CH2:26][CH:25]([NH:28][CH2:29][CH3:30])[CH2:24]4)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Name
1,8-diazobicyclo [5.4.0] undec-7-ene
Quantity
0.43 g
Type
reactant
Smiles
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)N1CC(CC1)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with ether:acetonitrile (6:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(CC1)NCC)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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